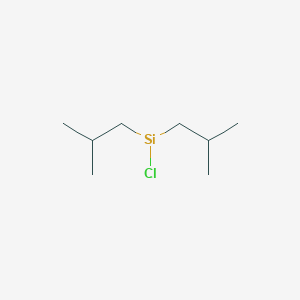

Diisobutylchlorosilane

Descripción

Structure

2D Structure

Propiedades

InChI |

InChI=1S/C8H18ClSi/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNRHYBYGPMAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Diisobutylchlorosilane

Established Synthetic Routes and Reaction Pathways

Grignard Reagent-Mediated Synthesis from Trichlorosilane (B8805176)

The reaction of a Grignard reagent with a silicon halide is a foundational method for the formation of silicon-carbon bonds. gelest.com In the synthesis of diisobutylchlorosilane, isobutylmagnesium chloride or isobutylmagnesium bromide is reacted with trichlorosilane (SiHCl₃). This reaction proceeds via the nucleophilic attack of the isobutyl group from the Grignard reagent on the electrophilic silicon atom of trichlorosilane. pressbooks.pub

The Grignard reagent is typically prepared by reacting isobutyl chloride or isobutyl bromide with magnesium metal in an ether-based solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The reaction is highly sensitive to moisture and atmospheric oxygen, necessitating anhydrous conditions. byjus.comwikipedia.org The formation of the Grignard reagent is often initiated by the addition of a small amount of an activator like iodine or 1,2-dibromoethane. wisc.edu An alternative initiation method involves the use of diisobutylaluminum hydride (DIBAH), which allows the reaction to proceed under milder conditions. pku.edu.cn

The subsequent reaction with trichlorosilane is carefully controlled, often by the slow addition of the Grignard reagent to a solution of trichlorosilane at a low temperature to manage the exothermic nature of the reaction. wvu.edu The stoichiometry of the reactants is crucial in determining the product distribution. To favor the formation of this compound, the molar ratio of the Grignard reagent to trichlorosilane is carefully adjusted. A reverse addition, where the Grignard reagent is added to the silane (B1218182), is often preferred for partial substitution. gelest.com

The choice of solvent can also influence the reaction. Tetrahydrofuran, with its higher boiling point compared to diethyl ether, can allow for reactions at more elevated temperatures, which may be necessary for sterically hindered systems. gelest.com However, THF can also undergo ring-opening reactions with certain bromosilanes and iodosilanes under specific conditions. gelest.com

A general representation of the Grignard synthesis is as follows:

Grignard Reagent Formation: CH₃(CH₂)₂CH₂Cl + Mg → CH₃(CH₂)₂CH₂MgCl

Reaction with Trichlorosilane: 2 CH₃(CH₂)₂CH₂MgCl + SiHCl₃ → (CH₃(CH₂)₂CH₂)₂SiHCl + 2 MgCl₂

The reaction mixture is then typically worked up by quenching with an aqueous acid solution to dissolve any remaining magnesium salts. wvu.edu The desired this compound is then isolated and purified, usually by distillation.

Reactivity of Isobutylene (B52900) with Chlorosilicon Precursors

An alternative synthetic route to this compound involves the hydrosilylation of isobutylene with a suitable chlorosilicon precursor, such as trichlorosilane. google.com Hydrosilylation is the addition of a silicon-hydride bond across a carbon-carbon double bond. researchgate.net This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. researchgate.net

The reaction involves the addition of the Si-H bond of the chlorosilane to the double bond of isobutylene. The regioselectivity of the addition can be influenced by the choice of catalyst and reaction conditions. In many cases, an anti-Markovnikov addition is observed, where the silicon atom attaches to the less substituted carbon of the double bond. organic-chemistry.org

The general reaction is:

2 (CH₃)₂C=CH₂ + HSiCl₃ → ((CH₃)₂CHCH₂)₂SiHCl₂

However, the direct hydrosilylation of isobutylene with trichlorosilane can sometimes lead to polymerization of the isobutylene, especially in the presence of certain Lewis acidic catalysts. organic-chemistry.org Careful control of reaction conditions and catalyst selection is therefore important. Other catalysts, including those based on nickel and cobalt, have also been explored for the hydrosilylation of alkenes. organic-chemistry.org

Methodological Refinements for Enhanced Reproducibility and Scalability

Efforts to improve the synthesis of this compound have focused on enhancing reproducibility and making the processes more suitable for large-scale production.

For Grignard-based syntheses, process control is paramount. This includes:

Raw Material Quality: Ensuring the magnesium is of high purity and the solvents are rigorously dried to prevent side reactions. byjus.com

Reaction Initiation: Utilizing reliable and safe initiation methods to ensure a smooth and controlled start to the Grignard reagent formation.

Temperature Control: Implementing efficient cooling systems to manage the exothermicity of both the Grignard formation and the subsequent reaction with the chlorosilane.

Addition Rates: Precise control over the rate of addition of reagents to maintain optimal reaction conditions and minimize the formation of byproducts. google.com

In the context of hydrosilylation, advancements in catalysis are key to improving scalability. The development of more active and selective catalysts can lead to lower catalyst loadings, milder reaction conditions, and improved yields. researchgate.net The use of catalysts that can be easily separated from the product mixture simplifies purification and can allow for catalyst recycling, which is particularly important for expensive noble metal catalysts.

The choice of reactants can also be optimized for scalability. For instance, a patented method for synthesizing ditert-butyldichlorosilane, a structurally related compound, utilizes trichlorosilane instead of dichlorosilane (B8785471) gas, which is more convenient for industrial production and reduces energy consumption. google.com Similar principles could be applied to the synthesis of this compound.

| Parameter | Grignard Synthesis | Hydrosilylation |

| Key Reactants | Isobutyl halide, Magnesium, Trichlorosilane | Isobutylene, Chlorosilane (e.g., HSiCl₃) |

| Catalyst | Not typically required for main reaction | Transition metal complex (e.g., Platinum) |

| Key Conditions | Anhydrous, often low temperature | Controlled temperature, catalyst presence |

| Primary Byproducts | Magnesium halides | Potentially oligomers/polymers of isobutylene |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govunesco.org Applying these principles to the synthesis of this compound involves several considerations.

Use of Catalysis: Catalytic processes are preferred over stoichiometric ones. epa.gov The hydrosilylation route relies on catalysis, which can lead to more efficient and less wasteful processes, provided the catalyst is highly active and selective. scispace.com

Safer Solvents and Reagents: The use of hazardous solvents is a key concern in green chemistry. While ether solvents are common in Grignard reactions, they are flammable and can form explosive peroxides. Research into alternative, safer solvent systems is an ongoing area of interest. The choice of starting materials can also impact the greenness of a process. Using less hazardous precursors when possible is a key goal. epa.gov

Energy Efficiency: Designing processes that can be run at ambient temperature and pressure reduces energy consumption. scispace.com The development of highly active catalysts for hydrosilylation that operate under mild conditions contributes to the energy efficiency of the synthesis. organic-chemistry.org Similarly, improvements in Grignard reaction initiation that avoid the need for high temperatures can make the process more energy-efficient. pku.edu.cn

Mechanistic Investigations of Diisobutylchlorosilane Reactivity

Hydrolytic Decomposition Mechanisms and Siloxane Network Formation

The hydrolysis of chlorosilanes, such as diisobutylchlorosilane, is a fundamental process that leads to the formation of siloxanes. This reaction proceeds through the initial formation of a silanol (B1196071) (R₃Si-OH) intermediate upon reaction with water. wikipedia.org Subsequently, the siloxane bond (Si-O-Si) can be formed via two primary pathways: a condensation reaction between two silanols or the reaction of a silanol with another chlorosilane molecule. wikipedia.org

This process is initiated by the nucleophilic attack of water on the silicon atom, leading to the displacement of the chloride ion. The resulting silanol is often unstable and readily condenses.

The formation of a siloxane network from this compound is a complex process influenced by various factors, including temperature and the presence of catalysts. At elevated temperatures, the condensation of silanol groups is promoted, resulting in the formation of Si-O-Si chains. mdpi.com This crosslinking and branching of siloxane groups leads to the development of a dense, three-dimensional network. mdpi.commdpi.com The structure of this network can be analyzed using techniques like 29Si NMR spectroscopy, which can distinguish between different silicon environments, such as linear (T¹) and branched (T³) siloxane structures. mdpi.com The formation of these branched structures is indicative of a higher degree of polymerization and network formation. mdpi.com

The following table summarizes the key reactions in the hydrolytic decomposition of a generic chlorosilane and subsequent siloxane formation:

| Reaction Type | Reactants | Products |

| Hydrolysis | R₃Si−Cl + H₂O | R₃Si−OH + HCl |

| Silanol Condensation | 2 R₃Si−OH | R₃Si−O−SiR₃ + H₂O |

| Silanol-Chlorosilane Reaction | R₃Si−OH + R₃Si−Cl | R₃Si−O−SiR₃ + HCl |

Table 1: Key reactions in hydrolytic decomposition and siloxane formation.

Reactivity with Protic Solvents: Elucidation of Interaction Dynamics

The reactivity of this compound extends to other protic solvents besides water, such as alcohols. These reactions are analogous to hydrolysis, leading to the formation of alkoxysilanes. The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the silicon center, displacing the chloride ion.

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in this compound is an electrophilic center, making it susceptible to nucleophilic attack. Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-rich species, replaces a leaving group on a substrate. veerashaivacollege.org In the case of this compound, the chloride ion is the leaving group.

These reactions can proceed through different mechanisms, primarily SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). unacademy.commsu.edu

SN1 Mechanism: This is a two-step process. The first step involves the slow ionization of the substrate to form a carbocation (or in this case, a silicenium ion) intermediate. The second, faster step is the attack of the nucleophile on this intermediate. The rate of an SN1 reaction is dependent only on the concentration of the substrate. unacademy.commsu.edu

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. The rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile. gacariyalur.ac.inmsu.edu

The following table outlines the key features of SN1 and SN2 reactions at a silicon center:

| Feature | SN1 Mechanism | SN2 Mechanism |

| Kinetics | First-order (rate = k[Substrate]) unacademy.commsu.edu | Second-order (rate = k[Substrate][Nucleophile]) gacariyalur.ac.inmsu.edu |

| Mechanism | Two-step (intermediate formation) unacademy.com | One-step (concerted) gacariyalur.ac.in |

| Stereochemistry | Racemization unacademy.com | Inversion of configuration veerashaivacollege.org |

Table 2: Comparison of SN1 and SN2 reaction mechanisms.

A variety of nucleophiles can react with this compound, including water, alcohols, amines, and organometallic reagents. The choice of nucleophile and reaction conditions will determine the final product.

Exploration of Si-H Bond Cleavage Mechanisms in Ammonolysis Processes

Ammonolysis is a process analogous to hydrolysis, where ammonia (B1221849) is the nucleophile. While this compound itself lacks a Si-H bond, its reactions can be part of broader processes involving compounds that do, such as in the synthesis of polysilazanes. In these processes, the cleavage of Si-H bonds is a critical step for further polymerization. idealawyers.comepo.orggoogle.com

It is believed that the heterolytic cleavage of the Si-H bond can provide a pathway for further ammonolysis, even in the absence of active silicon-halogen sites on the starting compound. idealawyers.comepo.orggoogle.com This cleavage can be catalyzed by ammonium (B1175870) halide salts formed during the initial ammonolysis of chlorosilanes. epo.orggoogle.com The ammonium halide acts as an acid catalyst, facilitating the loss of a Si-H bond and the generation of a new silicon-halogen bond, which can then undergo further ammonolysis. epo.orggoogle.com This leads to an increase in Si-N linkages and a corresponding decrease in Si-H bonds, ultimately resulting in a higher molecular weight polymer. idealawyers.com The reduction in Si-H bonds can range from about 10% to 90% relative to the starting compounds. epo.orggoogle.com

Diisobutylchlorosilane in Advanced Organic Synthesis

Catalytic Applications in Molecular Transformations

The derivatives of diisobutylchlorosilane, particularly diisobutylsilane (B14284705) (a silyl (B83357) hydride), are instrumental in various catalytic processes. The steric hindrance provided by the isobutyl groups, combined with the reactivity of the silicon center, allows for precise control over molecular transformations.

While direct catalytic use of this compound in cyclization is not extensively documented, the diisobutylsilyl moiety is relevant in reactions where silicon-based directing or protecting groups are used to influence the formation of cyclic structures. In reactions such as the silyl-Prins cyclization, an aldehyde reacts with a silyl-alkenol under acidic conditions to form an oxocarbenium ion. This intermediate then cyclizes to create a stabilized carbocation, which ultimately leads to the heterocyclic product. The steric bulk of substituents on the silicon atom, such as isobutyl groups, can play a crucial role in dictating the stereochemical outcome of the cyclization by favoring specific chair-like transition states.

Furthermore, related compounds like diisobutylsilyl anhydride (B1165640) have been noted for their use in preparing aldehydes from nitriles. google.com Such aldehydes are common precursors for subsequent cyclization reactions, highlighting an indirect but vital role for diisobutylsilyl compounds in the synthesis of cyclic molecules. google.com

Photo-hydrogenation and photoreduction reactions often utilize a hydrogen donor to convert substrates under the influence of light. While specific examples detailing this compound's direct involvement are not prominent, the underlying principles of photochemistry support its potential role via its hydride derivative. Silyl hydrides, which can be prepared from this compound, are effective reducing agents. In a photochemical context, a silyl hydride can serve as a hydrogen atom donor in radical-mediated reduction processes. For instance, the photoreduction of certain ketones has been achieved using organotin hydrides like tri-n-butylstannane as the hydrogen source. americanchemicalsuppliers.com By analogy, diisobutylsilane could participate in similar transformations, offering a less toxic alternative to organotin compounds for radical reductions initiated by photochemical energy.

This compound is a precursor to silyl hydrides that readily participate in hydrosilylation reactions. researchgate.netscribd.comgelest.com Hydrosilylation is a significant type of addition reaction where a silicon-hydride bond adds across an unsaturated bond, such as a carbon-carbon double or triple bond in an alkene or alkyne. This reaction, typically catalyzed by a transition metal complex, forms an alkyl- or vinylsilane. The resulting organosilane can then be subjected to further transformations, making hydrosilylation a powerful method for introducing silicon into an organic framework or for the reduction of the unsaturated bond. The use of a diisobutylsilyl group in these reactions can influence the regioselectivity and stereoselectivity of the addition due to its steric bulk.

Reagent Functionality in Complex Organic Compound Synthesis

Beyond its catalytic potential, this compound serves as a key stoichiometric reagent, particularly in the synthesis of biologically active molecules where chemoselectivity and stereoselectivity are paramount.

The synthesis of complex molecules such as protein farnesyltransferase inhibitors often requires a multi-step approach involving the use of protecting groups to mask reactive functional groups. epo.orgresearchgate.net Protein farnesyltransferase is an enzyme that attaches a farnesyl group to proteins, a process that is critical for the function of certain proteins involved in cell signaling, including the Ras protein. Inhibitors of this enzyme are investigated as potential anticancer drugs. epo.org

In a hypothetical synthesis of such an inhibitor containing a hydroxyl group, this compound could be employed as a protecting group reagent. The hydroxyl group would react with this compound in the presence of a base to form a diisobutylsilyl ether. This transformation protects the alcohol from undesired reactions while other parts of the molecule are being modified. The steric bulk of the diisobutylsilyl group provides high stability under a range of reaction conditions, yet it can be removed selectively at a later stage.

The protection of alcohols as silyl ethers is a cornerstone of modern organic synthesis. The varying stability of different silyl ethers allows for selective deprotection, which is crucial in the synthesis of polyfunctional molecules. The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom.

The diisobutylsilyl group, being sterically hindered, forms robust silyl ethers that are more resistant to cleavage under acidic or basic conditions compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS) ether. This difference in stability allows for the selective removal of a less hindered silyl group while a more hindered one, such as a diisobutylsilyl ether, remains intact. While direct studies on diisobutylsilyl ether deprotection are limited, the principle is well-established with structurally similar reagents. For example, Diisobutylaluminium hydride (DIBAL-H) has been used for the selective deprotection of primary triethylsilyl (TES) ethers in the presence of secondary TES ethers, a selectivity attributed to the steric bulk of the reagent.

The relative stability of common silyl ethers towards acidic hydrolysis generally follows the trend shown in the table below. A diisobutylsilyl ether would be expected to have stability comparable to or greater than other bulky ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS).

| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis (TMS = 1) |

|---|---|---|

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 500,000 |

Complexing Agent Capabilities with Metal Ions for Catalytic and Separation Processes

This compound (DIB SCl) is not typically employed as a direct complexing agent or ligand in coordination chemistry. Its high reactivity, stemming from the silicon-chlorine bond, makes it susceptible to hydrolysis and reaction with a wide range of nucleophiles. Instead, its primary role in the context of metal ion complexation is that of a crucial synthetic reagent for introducing the sterically bulky diisobutylsilyl group, -(Si(iBu)₂)-, onto organic molecules that subsequently act as ligands. This derivatization allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which in turn influences the catalytic activity and selectivity of the metal complexes formed.

The large isobutyl groups create a sterically hindered environment around the silicon atom. When this moiety is incorporated into a ligand framework, it can enforce specific coordination geometries on the metal center, control substrate access to the catalytic site, and enhance the stability of the resulting metal complex. These attributes are highly valuable in designing catalysts for specific organic transformations and in creating selective materials for separation processes.

Application in Catalysis: Insights from Analogous Silyl Ligands

Detailed research findings on the catalytic performance of metal complexes bearing ligands specifically derived from this compound are limited in readily available literature. However, the principles of using bulky dialkylsilyl groups to influence catalysis are well-documented. Studies on closely related systems, such as those involving the diisopropylsilyl moiety—which is sterically and electronically similar to the diisobutylsilyl group—provide significant insight into the potential applications.

Research into rhodium(III) complexes stabilized by a bis(diisopropylsilyl)phosphine ligand highlights the effectiveness of such systems in the catalytic functionalization of alkenes. For example, a specific 14-electron rhodium complex, [Cl-Rh(κ³(P,Si,Si)PhP(o-C₆H₄CH₂SiiPr₂)₂)], has demonstrated excellent catalytic activity in the sequential isomerization and hydrosilylation of various hexene isomers. rsc.org The catalyst efficiently converts both terminal and internal alkenes into a single linear anti-Markovnikov hydrosilylation product with high selectivity. rsc.org

The performance of this catalyst underscores how the bulky alkyl groups on the silicon atoms play a critical role in directing the reaction pathway, leading to high conversion and selectivity for the terminal product. This type of selective transformation is highly desirable in organic synthesis for producing valuable linear silanes from readily available internal alkenes.

Table 1: Hydrosilylation of Hexene Isomers Catalyzed by a Rhodium-Diisopropylsilylphosphine Complex rsc.org

| Substrate (Hexene Isomer) | Conversion (%) | Selectivity for 1-triethylsilylhexane (%) |

| 1-Hexene | >99 | 99 |

| trans-2-Hexene | >99 | 99 |

| cis-2-Hexene | >99 | 99 |

| trans-3-Hexene | >99 | 98 |

| cis-3-Hexene | >99 | 98 |

| Reaction Conditions: Catalyzed by [Cl-Rh(κ³(P,Si,Si)PhP(o-C₆H₄CH₂SiiPr₂)₂] with Et₃SiH in toluene. |

Role in Separation Processes

In separation science, this compound can be used to functionalize solid supports, such as silica (B1680970) gel or other porous materials. silicycle.com The reaction involves grafting the diisobutylsilyl group onto the surface of the material. This modification alters the surface chemistry, making it more hydrophobic and creating specific interaction sites for metal ions.

The principle behind this application is the selective adsorption of metal ions from a solution onto the modified surface. mdpi.commdpi.com The bulky and non-polar diisobutylsilyl groups can enhance the material's affinity for certain metal chelates or metal ions based on size exclusion or specific hydrophobic interactions, allowing for their separation from other ions in a complex mixture. nih.gov While the concept is established, specific performance data, such as separation factors or adsorption capacities for diisobutylsilyl-functionalized materials, are not widely reported in the surveyed literature.

Contributions of Diisobutylchlorosilane to Materials Science and Engineering

Integration into Advanced Functional Materials Formulations

Diisobutylchlorosilane is identified as an additive for advanced functional materials. Organofunctional silanes, as a class, are incorporated into material formulations to enhance performance characteristics such as adhesion, durability, and environmental resistance. The diisobutyl groups in this compound can impart hydrophobicity and improve compatibility with organic polymer matrices, while the reactive chlorosilane group can bond with inorganic components, creating a stable interface.

Advanced functional materials are designed to possess specific properties for high-performance applications in fields like electronics, aerospace, and biomedicine. The incorporation of silanes like this compound can lead to the development of composites with improved mechanical strength, thermal stability, and resistance to moisture. The specific contributions of this compound would be dependent on the formulation and the desired outcome, leveraging its unique steric and reactive characteristics.

Surface Modification and Interface Engineering Applications

The primary role of many organosilanes is to modify the surfaces of materials, thereby engineering the interface between different phases, such as an inorganic filler and an organic polymer matrix. The chlorosilane moiety of this compound is highly reactive towards hydroxyl groups present on the surfaces of many inorganic materials.

The surface functionalization of nanoparticles is crucial for their effective dispersion in polymer matrices and for tailoring their surface properties. While specific research on this compound for this purpose is not widely published, the general mechanism for chlorosilanes involves the reaction of the Si-Cl bond with surface silanol (B1196071) (Si-OH) groups on silica (B1680970) nanoparticles. nih.gov This reaction forms a stable covalent Si-O-Si bond, anchoring the diisobutylsilyl group to the nanoparticle surface. nih.gov

This modification would render the hydrophilic silica nanoparticles more hydrophobic, improving their compatibility with non-polar polymer matrices and solvents. A study on the similar compound, isobutyl(trimethoxy)silane, demonstrated its use in hydrophobically modifying silica nanoparticles. The isobutyl groups in such a modification contribute to the creation of a water-repellent surface.

Inorganic substrates such as glass, metals, and ceramics are rich in surface hydroxyl groups. researchgate.net These groups are reactive sites for organosilanes. This compound can react with these hydroxyl groups, leading to the formation of a robust, covalently bonded organosilane layer. This process is fundamental to enhancing the surface properties of these substrates. The reaction proceeds via the hydrolysis of the chlorosilane in the presence of surface moisture, followed by condensation with the substrate's hydroxyl groups. The resulting surface is functionalized with diisobutylsilyl groups, which can alter properties like wettability, adhesion, and chemical resistance.

Table 1: Reactivity of Silane (B1218182) Functional Groups with Substrate Hydroxyls

| Silane Functional Group | Reactivity with -OH | Byproduct | Bond Formed |

|---|---|---|---|

| Chloro (-Cl) | High | HCl | Si-O-Substrate |

| Alkoxy (-OR) | Moderate | ROH | Si-O-Substrate |

Organofunctional silane surface treatments are widely used to improve the adhesion between dissimilar materials, such as a coating and a substrate, or a filler and a polymer matrix. mdpi.com this compound, with its hydrophobic isobutyl groups, is suitable for creating water-repellent surfaces. dakenchem.com When applied to an inorganic surface, it forms a low-surface-energy film that resists wetting. This is particularly valuable for applications requiring moisture resistance and corrosion protection.

The general process for applying such a treatment involves cleaning the substrate to ensure the presence of reactive hydroxyl groups, followed by the application of the silane from a solution or vapor phase. The subsequent curing, often with heat, completes the condensation reaction and solidifies the silane layer.

Precursor Chemistry in Polymer Science and Coating Technologies

Chlorosilanes are fundamental building blocks in the synthesis of silicon-based polymers like polysilazanes and polysiloxazanes. These polymers are of significant interest as preceramic polymers, meaning they can be converted into ceramic materials upon pyrolysis.

Polysilazanes, which contain a silicon-nitrogen backbone, are known for their high thermal stability and can be used to produce silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics. researchgate.net The synthesis of polysilazanes often involves the ammonolysis or aminolysis of chlorosilanes. researchgate.net In a typical reaction, a dichlorosilane (B8785471) is reacted with ammonia (B1221849) to form a mixture of cyclic and linear polysilazanes, with the elimination of ammonium (B1175870) chloride.

While specific literature detailing the synthesis of polysilazanes from this compound is scarce, the general reaction pathway would involve the reaction of this compound with ammonia. Due to having only one reactive chlorine atom, its direct polymerization would be limited. It would more likely be used as a co-monomer with dichlorosilanes to introduce diisobutylsilyl side groups, which could influence the solubility and processing characteristics of the resulting polymer.

Polysiloxazanes have a backbone containing silicon, oxygen, and nitrogen atoms. Their synthesis can also involve chlorosilane precursors. The properties of the resulting ceramic can be tailored by the choice of the organic substituents on the silicon atoms. The use of this compound as a co-precursor could potentially lead to ceramics with specific microstructures and properties after pyrolysis.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isobutyl(trimethoxy)silane |

| Silicon Nitride |

| Silicon Carbonitride |

| Ammonia |

Development of Moisture-Curable Protective Coatings

This compound serves as a crucial precursor in the formulation of moisture-curable protective coatings, which rely on the formation of a durable polysiloxane network. The mechanism of curing is initiated by the hydrolysis of the chlorosilane in the presence of atmospheric moisture.

The silicon-chlorine bond in this compound is highly reactive towards water. Upon exposure to moisture, it undergoes hydrolysis to form the corresponding silanol, diisobutylsilanol, and releases hydrogen chloride as a byproduct. These silanol intermediates are unstable and readily undergo a condensation reaction with each other. In this step, two silanol molecules react to form a stable silicon-oxygen-silicon (siloxane) bond, releasing a molecule of water. This condensation process continues, leading to the formation of a highly cross-linked, three-dimensional polysiloxane network. This network forms the backbone of the protective coating, providing excellent durability and resistance to environmental factors. paint.orgresearchgate.net

Table 1: Curing Reactions of this compound

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Hydrolysis | This compound + Water | Diisobutylsilanol + Hydrogen Chloride |

| 2 | Condensation | Diisobutylsilanol + Diisobutylsilanol | Diisobutylpolysiloxane + Water |

This moisture-activated curing mechanism is advantageous as it eliminates the need for high-temperature curing processes or the addition of complex catalyst systems, simplifying the application process. google.com

Role in the Engineering of Liquid Crystalline Materials

This compound is a valuable building block in the synthesis of novel liquid crystalline materials. Its utility stems from its ability to be converted into the diisobutylsilyl moiety, which can be incorporated into various molecular architectures to induce or modify mesomorphic behavior. The hydrolysis of this compound yields diisobutylsilane-diol, a compound known to exhibit liquid crystalline properties, specifically forming a columnar structure through hydrogen bonding between the silanol groups.

The unique structural characteristics of the diisobutylsilyl group are key to its role in liquid crystal engineering. The silicon atom provides a tetrahedral geometry, while the two bulky and flexible isobutyl groups introduce significant steric hindrance. This combination of features disrupts efficient crystal packing in the solid state, lowering the melting point and favoring the formation of intermediate, partially ordered liquid crystalline phases (mesophases).

By strategically incorporating the diisobutylsilyl unit into rod-like (calamitic) or disk-like (discotic) molecules, materials scientists can fine-tune the molecular shape and intermolecular interactions that govern liquid crystal phase formation. beilstein-journals.org The flexible isobutyl chains can influence the thermal range of the mesophase and the type of liquid crystal phase observed, such as nematic, smectic, or columnar phases. mdpi.comresearchgate.net

Table 2: Influence of Diisobutylsilyl Group on Liquid Crystal Properties

| Molecular Feature | Influence on Molecular Packing | Resulting Property |

|---|---|---|

| Bulky Isobutyl Groups | Increases intermolecular distance and disrupts lattice formation. | Lowers melting point, promotes mesophase formation. |

| Flexible Alkyl Chains | Allows for conformational freedom. | Can stabilize smectic or columnar phases. |

| Tetrahedral Silicon Core | Introduces a non-linear kink in otherwise rigid molecules. | Can lead to the formation of bent-core liquid crystals. |

The synthesis of such materials typically involves reacting this compound with diols or other functionalized molecules to create larger, more complex structures where the diisobutylsilyl group acts as a central or terminal component. nih.govresearchgate.net

Applications in Micro/Nanoelectronics Fabrication Processes

In the field of micro- and nanoelectronics, this compound finds application as a surface modification agent, also known as a silylating agent. elsevierpure.comresearchgate.net The fabrication of semiconductor devices involves a series of complex steps, such as photolithography and thin-film deposition, where the surface properties of the substrate, typically a silicon wafer, are critical.

Silicon wafers naturally have a thin layer of silicon dioxide on their surface, which is terminated with hydroxyl (-OH) groups. These hydroxyl groups make the surface hydrophilic (water-attracting). This compound reacts readily with these surface hydroxyl groups. The silicon atom in this compound forms a stable, covalent silicon-oxygen-silicon bond with the wafer surface, while hydrogen chloride is released as a byproduct. hscpoly.com This process effectively anchors diisobutylsilyl groups to the surface.

The attached diisobutyl groups transform the character of the surface from hydrophilic to hydrophobic. This surface modification is crucial for several reasons in microfabrication:

Adhesion Promotion: In photolithography, a light-sensitive polymer called a photoresist is coated onto the wafer. A hydrophobic surface improves the adhesion of the photoresist to the wafer, which is essential for the accurate transfer of circuit patterns.

Surface Passivation: The silylated layer can protect the semiconductor surface from unwanted chemical reactions or contamination during subsequent processing steps. americanchemistry.com

Control of Surface Energy: By creating a surface with low energy, the silylation process can prevent stiction in microelectromechanical systems (MEMS) and improve the performance of microfluidic devices.

Table 3: Effect of this compound Silylation on Silicon Wafer Surface

| Property | Before Silylation | After Silylation |

|---|---|---|

| Surface Chemistry | Terminated with -OH groups | Terminated with diisobutylsilyl groups |

| Wettability | Hydrophilic | Hydrophobic |

| Surface Energy | High | Low |

| Adhesion to Photoresist | Poor | Improved |

The use of chlorosilanes like this compound is an integral part of the surface engineering toolkit for manufacturing advanced semiconductor devices. google.commdpi.com

Theoretical and Computational Studies on Diisobutylchlorosilane Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules like diisobutylchlorosilane. nih.gov These calculations solve the Schrödinger equation for a given molecular geometry to provide fundamental information about the distribution of electrons and the molecule's stability.

Key properties that can be determined for this compound using quantum chemical calculations include:

Optimized Molecular Geometry: Calculations can predict the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Electronic Properties: The distribution of electron density can be visualized, and properties such as the molecular dipole moment, polarizability, and electrostatic potential can be calculated. These are crucial for understanding intermolecular interactions.

Energetics: The enthalpy of formation and Gibbs free energy can be computed, providing insights into the thermodynamic stability of the molecule. mdpi.com

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability.

For a molecule like this compound, the electron-donating nature of the isobutyl groups would be expected to influence the electron density at the silicon atom and affect the strength of the Si-Cl bond.

Table 1: Illustrative Calculated Properties for an Alkylchlorosilane (Trimethylchlorosilane) using DFT

| Property | Calculated Value (Illustrative) | Significance for this compound |

| Si-Cl Bond Length | ~2.09 Å | The larger isobutyl groups in this compound might lead to a slightly elongated Si-Cl bond due to steric hindrance. |

| Dipole Moment | ~2.1 D | The dipole moment is a key factor in determining the strength of dipole-dipole interactions in the liquid phase. |

| HOMO-LUMO Gap | ~8.5 eV | A large HOMO-LUMO gap suggests high kinetic stability. The isobutyl groups may slightly lower this gap compared to smaller alkyl groups. |

| Mulliken Charge on Si | +0.55 e | This positive charge indicates the electrophilic nature of the silicon atom, making it susceptible to nucleophilic attack. |

| Enthalpy of Formation (gas phase) | -330 kJ/mol | Provides a measure of the molecule's thermodynamic stability. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the structure and dynamics of liquids and solids. For this compound, MD simulations would be invaluable for understanding its behavior in the condensed phase.

The primary intermolecular interactions governing the behavior of this compound are:

Van der Waals Forces: These are the dominant interactions and arise from temporary fluctuations in electron density. The bulky isobutyl groups provide a large surface area for these interactions.

Dipole-Dipole Interactions: The polar Si-Cl bond gives the molecule a significant dipole moment, leading to electrostatic interactions between molecules.

MD simulations can be used to calculate various properties of liquid this compound, such as:

Radial Distribution Functions: These describe how the density of surrounding molecules varies as a function of distance from a reference molecule, revealing the local structure of the liquid.

Thermodynamic Properties: Properties like density, heat of vaporization, and heat capacity can be calculated and compared with experimental data.

Transport Properties: Diffusion coefficients and viscosity can be determined from the simulated trajectories of the molecules.

Computational studies on similar molecules, like aminopropylalkoxysilanes, have shown that intermolecular interactions, including hydrogen bonds and weaker C-H···O/N contacts, are crucial for understanding their condensed-phase structure. nih.govresearchgate.net For this compound, the focus would be on the interplay between steric effects from the isobutyl groups and the polar interactions of the Si-Cl bond.

Mechanistic Modeling of Reaction Pathways (e.g., Hydrolysis, Ammonolysis)

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy barriers that are often difficult to obtain experimentally. The hydrolysis and ammonolysis of this compound are key reactions for its application in materials science.

Hydrolysis: The hydrolysis of chlorosilanes has been a subject of computational studies, which have revealed that the reaction can proceed through different pathways. researchgate.net The mechanism is sensitive to the reaction conditions, particularly the presence of water molecules.

SN2-type Mechanism: A common pathway involves the nucleophilic attack of a water molecule on the silicon atom, leading to a five-coordinate transition state. The reaction can proceed with either inversion or retention of configuration at the silicon center.

Role of Water Clusters: Theoretical studies have shown that the energy barrier for hydrolysis is significantly lowered when multiple water molecules participate in the reaction. researchgate.net A cluster of water molecules can act as a proton shuttle, facilitating the cleavage of the Si-Cl bond and the formation of a silanol (B1196071) (R₂Si(H)OH) and HCl.

For this compound, the bulky isobutyl groups would sterically hinder the approach of the nucleophile, potentially increasing the activation energy for hydrolysis compared to less hindered chlorosilanes.

Ammonolysis: The reaction of this compound with ammonia (B1221849) or amines is crucial for the formation of silazanes and other silicon-nitrogen compounds. Similar to hydrolysis, the mechanism likely involves nucleophilic attack by the nitrogen atom of the amine on the silicon center. Computational modeling can be used to compare the energy barriers for different pathways and to understand the effect of the isobutyl groups on the reaction rate. Studies on the ammonolysis of related compounds have explored both concerted and stepwise mechanisms, with the stepwise pathway often being more favorable. researchgate.net The presence of a second amine molecule can act as a catalyst, reducing the activation energy. researchgate.net

Table 2: Illustrative Calculated Activation Energies for the Hydrolysis of an Alkylchlorosilane with Water Monomers and Dimers

| Reactant System | Reaction Pathway | Activation Energy (kcal/mol) (Illustrative) | Mechanistic Implication |

| Alkylchlorosilane + H₂O | SN2-type | 25-30 | A relatively high energy barrier, suggesting a slow reaction with a single water molecule. |

| Alkylchlorosilane + (H₂O)₂ | Catalytic | 10-15 | The water dimer acts as a catalyst, significantly lowering the activation barrier and accelerating the rate of hydrolysis. researchgate.net |

| Alkylchlorosilane + NH₃ | SN2-type | 20-25 | The activation energy for ammonolysis is comparable to hydrolysis, indicating a similar reactivity profile. |

| Alkylchlorosilane + 2NH₃ | Catalytic | 8-12 | A second ammonia molecule can facilitate proton transfer, lowering the energy barrier. researchgate.net |

Note: This table provides illustrative data based on studies of other chlorosilanes to demonstrate the type of information that can be obtained from mechanistic modeling.

Computational Predictions of Reactivity Profiles

Computational methods can be used to predict the reactivity of molecules towards different reagents and under various conditions. These predictions are often based on Quantitative Structure-Property Relationship (QSPR) models or on the analysis of quantum chemical descriptors. researchgate.net

For this compound, key reactivity descriptors that can be calculated include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the LUMO is related to the molecule's ability to accept electrons, indicating its electrophilicity. A lower LUMO energy suggests higher reactivity towards nucleophiles.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the region around the silicon atom would show a positive potential, confirming its electrophilic character.

Fukui Functions: These are used to predict the most likely sites for nucleophilic and electrophilic attack within a molecule.

Machine learning and deep learning models are increasingly being used to predict chemical reactivity with high accuracy and efficiency, leveraging large datasets of experimental and computational data. nih.gov Such models could be trained to predict the reactivity of a wide range of chlorosilanes, including this compound, in various reactions.

Theoretical Frameworks for Designing this compound-Derived Materials

Theoretical and computational approaches can play a crucial role in the rational design of new materials derived from this compound. By understanding the relationship between molecular structure and macroscopic properties, it is possible to design materials with desired characteristics.

Surface Modification: this compound can be used to modify the surfaces of materials like silica (B1680970) or glass. Computational models can be used to simulate the reaction of this compound with surface silanol groups, predicting the structure and density of the resulting hydrophobic layer. Molecular dynamics simulations can then be used to study the interactions of the modified surface with different solvents or other molecules.

Polymer Design: this compound can serve as a precursor for the synthesis of polysilanes and polysilazanes. Quantum chemical calculations can be used to predict the electronic and optical properties of different polymer structures, guiding the design of materials with specific conductivities or refractive indices.

Precursor for Silicon-based Materials: The thermal decomposition of this compound can be modeled to understand the formation of silicon-containing thin films. By simulating the reaction pathways and kinetics of decomposition, it may be possible to optimize the conditions for depositing materials with desired properties.

The design process often involves a feedback loop between computational prediction and experimental synthesis and characterization. Theoretical models can screen a large number of potential structures and identify promising candidates for experimental investigation, thereby accelerating the materials discovery process.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of Diisobutylchlorosilane by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three chemically non-equivalent sets of protons in the two identical isobutyl groups attached to the silicon atom. The electronegativity of the silicon and chlorine atoms influences the chemical shifts of these protons, causing them to appear at specific positions in the spectrum.

The protons are labeled as follows for clarity: (CH₃)₂CH -CH₂ -Si(Cl)-CH₂ -CH (CH₃)₂

Hₐ : The two protons of the methylene (B1212753) group (CH₂) directly bonded to the silicon atom.

Hₑ : The single proton of the methine group (CH).

Hₖ : The six protons of the two equivalent methyl groups (CH₃).

Due to the influence of the electropositive silicon atom, the signals are expected in the upfield region of the spectrum. The predicted chemical shifts, multiplicities, and coupling constants are detailed in the table below. The multiplicity of each signal is determined by the number of adjacent protons according to the n+1 rule.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ (-CH₂-Si) | ~0.9 - 1.2 | Doublet (d) | ~7.0 | 4H |

| Hₑ (>CH-) | ~1.8 - 2.1 | Nonet or multiplet (m) | ~7.0 | 2H |

| Hₖ (-CH₃) | ~0.9 - 1.0 | Doublet (d) | ~7.0 | 12H |

The Hₐ protons on the methylene groups are coupled to the adjacent methine proton (Hₑ), resulting in a doublet.

The Hₑ proton on the methine group is coupled to the two adjacent methylene protons (Hₐ) and the six methyl protons (Hₖ), which would theoretically produce a complex multiplet (a nonet).

The Hₖ protons of the two methyl groups are equivalent and are coupled to the single adjacent methine proton (Hₑ), giving rise to a doublet.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three signals, corresponding to the three distinct carbon environments within the isobutyl groups. The chemical shifts are influenced by the proximity to the silicon atom.

The carbon atoms are labeled as follows: (C H₃)₂C H-C H₂-Si(Cl)-C H₂-C H(C H₃)₂

C₁ : The carbon of the methylene group (CH₂) directly attached to silicon.

C₂ : The carbon of the methine group (CH).

C₃ : The carbons of the methyl groups (CH₃).

The predicted chemical shifts for these carbons are presented in the following table. Carbons directly attached to silicon typically appear in a characteristic range, while the other aliphatic carbons resonate at higher fields. hw.ac.uklibretexts.org

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C₁ (-CH₂-Si) | ~28 - 32 |

| C₂ (>CH-) | ~25 - 29 |

| C₃ (-CH₃) | ~23 - 26 |

To confirm the assignments made in the 1D NMR spectra and to further elucidate the molecular structure, 2D NMR experiments are employed.

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. Cross-peaks would be expected between the signals of Hₐ and Hₑ, and between Hₑ and Hₖ. This would confirm the connectivity within the isobutyl fragment, showing that the methylene group is adjacent to the methine group, which in turn is adjacent to the methyl groups.

Heteronuclear Single Quantum Coherence (HSQC) : An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals to their corresponding carbon signals. Expected correlations are:

Hₐ with C₁

Hₑ with C₂

Hₖ with C₃ This provides unambiguous assignment of both the ¹H and ¹³C spectra.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups and bond vibrations within the this compound molecule.

The FTIR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its various bonds. The key functional groups—alkyl C-H, Si-C, and Si-Cl—give rise to characteristic absorption bands. gelest.com

The expected vibrational frequencies are summarized in the table below. The C-H stretching and bending vibrations from the isobutyl groups are typically prominent. The Si-C and Si-Cl stretching vibrations occur in the fingerprint region of the spectrum and are diagnostic for the presence of these groups. gelest.comdocbrown.info

Interactive Data Table: Predicted FTIR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (sp³) | 2955 - 2870 | Strong |

| C-H bending (CH₃ and CH₂) | 1465 - 1365 | Medium |

| Si-C stretching | 800 - 700 | Medium-Strong |

| Si-Cl stretching | 600 - 450 | Strong |

Raman spectroscopy complements FTIR by providing information on the polarizability of bonds. It is particularly useful for identifying symmetric vibrations and bonds involving heavier atoms. nih.gov For this compound, Raman spectroscopy would be effective in identifying the Si-Cl and Si-C stretching modes. mdpi.com

The Raman spectrum is expected to show strong signals for the symmetric vibrations of the molecule. The key predicted Raman shifts are listed below. The symmetric Si-C stretch is often a strong and characteristic band in the Raman spectra of alkylsilanes.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretching (sp³) | 2960 - 2875 | Strong |

| C-H bending (CH₃ and CH₂) | 1470 - 1370 | Medium |

| Si-C symmetric stretching | 750 - 650 | Strong |

| Si-Cl stretching | 600 - 450 | Strong |

Mass Spectrometry for Molecular Identification and Purity Assessmentresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds by measuring the mass-to-charge ratio (m/z) of their ions. pharmafocuseurope.com For a reactive and volatile compound like this compound, mass spectrometry, particularly when coupled with chromatographic separation techniques, is indispensable for confirming its identity, assessing its purity, and identifying any impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical method for the characterization of volatile and thermally stable compounds such as this compound. thermofisher.com In this technique, the sample is vaporized and separated into its components as it passes through a capillary column within a gas chromatograph. youtube.com Each separated component then enters the mass spectrometer, where it is ionized, fragmented, and detected. thermofisher.com

The ionization of the analyte is typically achieved through electron ionization (EI), a hard ionization technique that bombards the molecule with high-energy electrons. acdlabs.com This process not only generates a molecular ion (M+) corresponding to the intact molecule's mass but also causes extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "chemical fingerprint," allowing for unambiguous identification of the compound by comparing the obtained spectrum with library databases. For this compound, key fragmentation pathways would involve the cleavage of the silicon-chlorine bond and the loss of isobutyl groups.

The retention time from the GC provides an additional layer of identification, while the peak area can be used for quantitative analysis. youtube.com GC-MS is crucial for purity assessment, as it can separate and identify volatile impurities, such as other chlorosilanes, residual starting materials, or solvents. A typical GC-MS method for a related silane (B1218182) compound involved a capillary column, an isothermal column temperature of 210°C, and a helium carrier gas flow of 0.8 mL/min. nasa.gov

| Parameter | Setting |

|---|---|

| GC System | Agilent 8890 GC or equivalent |

| Column | Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Inlet Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| MS System | Agilent 7250 GC/Q-TOF or equivalent lcms.cz |

| Ionization Mode | Electron Ionization (EI) at 70 eV lcms.cz |

| Source Temperature | 230 °C nasa.gov |

| Quadrupole Temperature | 150 °C nasa.gov |

| Mass Range | 35-400 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org While GC-MS is ideal for volatile compounds, LC-MS is suited for less volatile, thermally labile, or polar molecules. thermofisher.com The direct analysis of this compound by LC-MS is challenging due to its high reactivity. Chlorosilanes readily hydrolyze in the presence of protic solvents (like water or methanol) commonly used as mobile phases in reversed-phase LC. diva-portal.org This reactivity would lead to the degradation of the analyte on the column before it reaches the detector.

However, LC-MS is an exceptionally valuable tool for studying the hydrolysis and condensation products of this compound. When this compound reacts with moisture, it forms diisobutylsilanol, which can then condense to form disiloxanes and larger oligomeric species. diva-portal.org These products are more polar and less volatile than the parent chlorosilane and are well-suited for LC-MS analysis. diva-portal.org Atmospheric pressure ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used as the interface between the LC and the MS. slideshare.net

| Parameter | Setting |

|---|---|

| LC System | Agilent 1290 Infinity II LC or equivalent |

| Column | C18 reverse-phase, 2.1 mm x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Drying Gas Temp | 325 °C |

| Capillary Voltage | 3500 V lcms.cz |

| Mass Range | 100-1500 m/z |

Advanced Ionization Techniques

The choice of ionization technique is critical for successful mass spectrometric analysis and depends on the analyte's properties and the desired information. acdlabs.com Beyond standard EI for GC-MS and ESI/APCI for LC-MS, other advanced methods can provide unique insights into organosilane chemistry.

Chemical Ionization (CI): A softer ionization technique than EI, CI uses a reagent gas (e.g., methane or ammonia) to produce ions with less fragmentation. pharmafocuseurope.com This is useful for confirming the molecular weight of this compound, as it generates a prominent protonated molecule [M+H]+, which might be weak or absent in the EI spectrum.

Matrix-Assisted Laser Desorption/Ionization (MALDI): This soft ionization technique is particularly useful for analyzing low-volatility molecules and polymers, such as the silsesquioxane oligomers that can be formed from the extensive condensation of this compound hydrolysis products. researchgate.net In MALDI, the sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte molecules with minimal fragmentation. acdlabs.com

Atmospheric Pressure Photoionization (APPI): APPI is an alternative to ESI and APCI that uses photons to ionize the analyte. acdlabs.com It can be effective for analyzing less polar compounds that are not easily ionized by ESI or APCI, potentially offering another avenue for the analysis of organosilane derivatives.

Desorption Electrospray Ionization (DESI): A powerful ambient ionization method, DESI allows for the direct analysis of samples on surfaces with minimal preparation. chemrxiv.org It could be used to study the surface reactions of this compound on various substrates by detecting the formation of silanols and siloxane layers in situ.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrofluorometrymdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This absorption corresponds to electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). utoronto.ca The technique is most sensitive for compounds containing chromophores, which are functional groups with pi (π) electrons or non-bonding (n) electrons that can be excited by UV or visible light. utoronto.ca

This compound itself does not possess any significant chromophores. Its structure consists of sigma (σ) bonds (Si-C, Si-Cl, C-C, C-H), which require high-energy vacuum ultraviolet (VUV) radiation (<200 nm) to induce electronic transitions. Therefore, this compound is not expected to exhibit any characteristic absorption peaks in the standard UV-Vis range (200-800 nm) and is considered "UV transparent."

Consequently, UV-Vis spectroscopy is not a suitable technique for the direct identification or quantitative analysis of this compound. Its primary utility in this context would be as a detection method in liquid chromatography if the analyte were first derivatized with a UV-absorbing tag. Similarly, spectrofluorometry, which measures the fluorescence emitted by a compound after it absorbs light, is also not applicable, as the compound lacks a fluorophore and does not fluoresce.

Methodological Advancements in Spectroscopic Analysis for Organosilanes

The field of spectroscopic analysis is continually evolving, with advancements aimed at improving sensitivity, resolution, speed, and the scope of accessible information. azooptics.com These developments have a direct impact on the characterization of complex and reactive molecules like organosilanes.

One of the most significant advancements is the proliferation of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) and Orbitrap analyzers. lcms.cz When coupled with GC or LC, HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This capability is invaluable for identifying unknown impurities or degradation products of this compound without relying on spectral libraries.

Hyphenated techniques, which combine two or more analytical methods, continue to be a major driver of progress. Tandem mass spectrometry (MS/MS), for example, allows for the selection of a specific ion, its fragmentation through collision-induced dissociation, and analysis of the resulting fragment ions. nih.gov This provides detailed structural information and is highly selective, which is beneficial for analyzing complex mixtures containing organosilane derivatives. nih.gov

Furthermore, the integration of computational chemistry and artificial intelligence (AI) is transforming spectral analysis. spectroscopyonline.com Quantum chemical methods can predict spectroscopic properties, such as fragmentation patterns in mass spectrometry, aiding in spectral interpretation. osti.gov Machine learning algorithms are increasingly used to analyze complex datasets, identify patterns, and even predict the properties of unknown compounds from their spectra. spectroscopyonline.com These computational tools enhance the efficiency and accuracy of organosilane characterization.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of diisobutylchlorosilane is anticipated to move towards more sustainable and efficient methodologies. Current production methods, while established, may rely on energy-intensive processes or starting materials that are not environmentally benign. Future research is expected to focus on greener synthetic routes that minimize waste and energy consumption.

Key research areas are likely to include:

Catalyst Development: Investigation into novel catalysts that can facilitate the synthesis of this compound with higher selectivity and under milder reaction conditions. This could involve exploring earth-abundant metal catalysts as alternatives to precious metal catalysts.

Alternative Silicon Sources: Research into the use of sustainable silicon sources, such as silica (B1680970) derived from agricultural waste (e.g., rice husks), could provide a more environmentally friendly starting point for synthesis. umich.edu

Flow Chemistry: The application of continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control, aligning with the principles of process intensification.

These advancements will be crucial in making the production of this compound more economical and environmentally friendly, thereby broadening its accessibility for various applications.

Expansion into Bio-Inspired Chemical Systems and Interfaces

The ability of chlorosilanes to react with hydroxyl groups to form stable silicon-oxygen bonds makes them ideal candidates for modifying the surfaces of various materials. researchgate.net This functionality is of particular interest in the development of bio-inspired systems and interfaces, where precise control over surface properties is paramount.

Future research in this area is expected to explore the use of this compound to:

Control Surface Wettability: The bulky diisobutyl groups can be used to create highly hydrophobic surfaces on materials such as biomedical implants or microfluidic devices. This can be inspired by natural examples of water-repellent surfaces, such as the lotus (B1177795) leaf.

Biocompatible Coatings: this compound could be a precursor for creating biocompatible coatings that resist biofouling. By modifying surfaces to prevent the adhesion of proteins and cells, the performance and longevity of medical devices can be improved.

Drug Delivery Systems: The functionalization of nanoparticles with this compound could lead to the development of novel drug delivery vehicles. The hydrophobic nature of the silyl (B83357) ether linkage could be used to encapsulate and protect sensitive drug molecules.

The exploration of this compound in these bio-inspired applications holds the promise of significant advancements in medicine and biotechnology. rsc.orgnih.gov

Design of Tailored this compound Derivatives for Precision Applications

This compound serves as a valuable platform for the synthesis of more complex, tailored organosilanes designed for specific, high-precision applications. A notable application of silyl chlorides is in their use as protecting groups in organic synthesis. organic-chemistry.orgsynarchive.com The silyl group can be selectively introduced to protect a reactive functional group, such as an alcohol, while other chemical transformations are carried out on the molecule. rsc.orgresearchgate.net

Future research will likely focus on:

Novel Protecting Groups: Designing derivatives of this compound that offer unique properties as protecting groups, such as enhanced stability under specific reaction conditions or facile removal under mild, orthogonal conditions. harvard.edu

Chiral Auxiliaries: The development of chiral derivatives of this compound could enable their use as chiral auxiliaries in asymmetric synthesis, facilitating the production of enantiomerically pure pharmaceuticals.

Functionalized Silanes for Chromatography: The synthesis of this compound derivatives bearing long alkyl chains, such as Diisobutyloctadecylchlorosilane, is crucial for the preparation of stationary phases for reverse-phase chromatography. dakenchem.com Further research into novel derivatives could lead to chromatographic materials with enhanced separation capabilities.

The ability to tailor the structure of this compound at the molecular level will be a key driver of innovation in fields ranging from drug discovery to materials science.

| Potential Application | Research Focus | Key Benefit |

| Protecting Group Chemistry | Development of novel silyl ethers with tailored stability and cleavage conditions. | Enhanced efficiency and selectivity in complex organic synthesis. |

| Asymmetric Synthesis | Design of chiral diisobutylsilyl derivatives. | Control over stereochemistry in the synthesis of pharmaceuticals. |

| Chromatography | Synthesis of functionalized silanes for stationary phases. | Improved separation and analysis of complex chemical mixtures. |

Integration into Advanced Catalytic Cycles and Process Intensification

Process intensification aims to develop smaller, cleaner, and more energy-efficient chemical processes. alfa-chemistry.commdpi.com The integration of reactive species like this compound into advanced catalytic cycles is a promising area of future research within this paradigm.

Emerging research directions include:

Silyl-Mediated Catalysis: Exploring the role of the diisobutylsilyl group as a transient directing or activating group in catalytic reactions. This could enable new types of chemical transformations with high selectivity.

Catalyst Immobilization: Using this compound to anchor homogeneous catalysts to solid supports. researchgate.net This approach combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts, a key goal of process intensification.

Reactive Distillation: Investigating the use of this compound in reactive distillation processes, where reaction and separation occur simultaneously in a single unit. researchgate.net This can lead to significant savings in energy and capital costs.

By integrating this compound into these advanced process schemes, the chemical industry can move towards more sustainable and efficient manufacturing. mdpi.com

Nanoscale Engineering and Self-Assembly Research Utilizing this compound

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of nanotechnology. researchgate.netrsc.org Organosilanes are well-known for their ability to form self-assembled monolayers (SAMs) on various substrates. beilstein-journals.org

Future research is poised to investigate the use of this compound in:

Formation of Novel SAMs: The steric bulk of the diisobutyl groups will influence the packing density and ordering of the resulting SAMs. This provides a mechanism to tune the physical and chemical properties of surfaces at the nanoscale.

Nanopatterning: Utilizing this compound in conjunction with lithographic techniques to create chemically patterned surfaces with nanoscale features. These patterned surfaces have applications in areas such as biosensors and nanoelectronics.

Functional Nanomaterials: Modifying the surface of nanoparticles with this compound to control their dispersibility and to introduce new functionalities. This is crucial for the development of advanced composite materials and nanomedicines.

The unique structural features of this compound make it a compelling candidate for advancing research in the bottom-up fabrication of nanomaterials and devices.

| Nanotechnology Application | Role of this compound | Potential Outcome |

| Self-Assembled Monolayers (SAMs) | Forms a monolayer with specific packing due to bulky isobutyl groups. | Tunable surface properties (e.g., hydrophobicity, adhesion). |

| Surface Patterning | Acts as a molecular resist in nanolithography. | Creation of nanoscale chemical patterns for sensors and electronics. |

| Nanoparticle Functionalization | Modifies the surface of nanoparticles to alter their properties. | Enhanced performance of nanocomposites and drug delivery systems. |

Exploration of this compound in Next-Generation Electronic Devices

The electronics industry is constantly seeking new materials to enable the fabrication of smaller, faster, and more powerful devices. This compound is identified as an additive for advanced functional materials and has applications in micro- and nanoelectronics. dakenchem.com

Potential future research in this domain includes:

Surface Modification of Silicon Wafers: Using this compound to passivate and functionalize the surface of silicon wafers. This can improve the performance and reliability of semiconductor devices.

Dielectric Layers: Investigating the formation of thin, insulating layers from this compound for use as gate dielectrics in transistors or as interlayer dielectrics in integrated circuits.

Molecular Electronics: Exploring the use of this compound-derived molecules as components in molecular-scale electronic devices, such as single-molecule transistors or memory elements.

As the demand for advanced electronic materials continues to grow, the unique properties of this compound and its derivatives are likely to attract significant research interest.

Q & A

Q. What are the standard synthesis routes for diisobutylchlorosilane, and what methodological considerations ensure reproducibility?

this compound is synthesized via hydro-alumination of alkynes using diisobutylaluminum hydride or visible-light photocatalyzed chlorination of hydrosilanes with eosin Y as a catalyst . Reproducibility requires strict control of reaction parameters (e.g., light intensity, solvent purity) and inert atmospheres to prevent hydrolysis. Characterization via and FTIR confirms Cl-Si bond formation and absence of residual reactants .

Q. How do the physical properties (e.g., density, vapor pressure) of this compound influence its handling in laboratory settings?

Key properties include a density of 0.995 g/cm³, boiling point of 180.6°C, and vapor pressure of 1.2 mmHg at 25°C . These necessitate storage in sealed containers under dry, inert gas (e.g., N) to mitigate moisture absorption and volatility risks. Low flash point (44.2°C) mandates fire-safe storage away from oxidizers .

Q. What safety protocols are critical when working with this compound?

Use fume hoods to avoid inhalation of corrosive vapors. Personal protective equipment (gloves, goggles) is mandatory. In case of skin contact, rinse immediately with water for 15 minutes. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. How is this compound utilized in protecting group chemistry?

It reacts with diols to form stable silyl ethers, protecting hydroxyl groups during multi-step syntheses. Reaction conditions (e.g., pyridine as a base) prevent HCl release from destabilizing sensitive substrates. Deprotection is achieved via fluoride ions (e.g., TBAF) .

Advanced Research Questions

Q. What strategies optimize this compound’s reactivity in stereoselective transformations?

Steric bulk from isobutyl groups can influence regioselectivity in nucleophilic substitutions. Computational modeling (DFT) predicts transition states to guide solvent selection (e.g., THF for polar intermediates) and temperature optimization. Experimental validation via tracks Si-Cl bond activation .

Q. How does this compound compare to analogous chlorosilanes (e.g., diethylchlorosilane) in material science applications?

Its higher hydrophobicity and thermal stability (evident from boiling point vs. diethylchlorosilane) make it suitable for functionalizing silica nanoparticles in controlled drug delivery. Comparative TGA analyses reveal decomposition thresholds, guiding material design .

Q. What experimental designs validate this compound’s role in protein-loaded microparticles for controlled release?

Microparticles are synthesized via emulsion-solvent evaporation, with this compound crosslinking bovine serum albumin. Release kinetics are monitored using UV-Vis spectroscopy, while SEM confirms surface morphology. Variables like silane concentration and pH are tested via DOE (Design of Experiments) .

Q. How should researchers address contradictions in reported reaction yields involving this compound?

Systematic reviews (PRISMA guidelines) and meta-analyses identify variables causing discrepancies, such as trace moisture or catalyst purity . Replication studies under controlled conditions (e.g., anhydrous solvents, standardized catalysts) resolve inconsistencies .

Methodological Guidance

Q. What analytical techniques are essential for characterizing this compound-derived products?

Q. How can researchers design kinetic studies to probe this compound’s hydrolysis mechanisms?

Use stopped-flow spectroscopy with varying pH buffers (4–10) to track Si-Cl bond cleavage rates. Arrhenius plots derived from temperature-dependent data (20–60°C) reveal activation energies, while isotopic labeling (-HO) identifies nucleophilic attack pathways .

Retrosynthesis Analysis